1-chloro-3,5-dicyclopropylbenzene
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Overview
Description
1-chloro-3,5-dicyclopropylbenzene is an organic compound with the molecular formula C12H13Cl. It consists of a benzene ring substituted with a chlorine atom and two cyclopropyl groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-chloro-3,5-dicyclopropylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. For instance, starting with 1,3,5-tricyclopropylbenzene, chlorination can be achieved using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and catalysts is also a focus to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
1-chloro-3,5-dicyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenols.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the benzene ring can lead to the formation of cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 3,5-Dicyclopropylphenol.
Oxidation: 3,5-Dicyclopropylbenzoic acid.
Reduction: 1-Chloro-3,5-dicyclopropylcyclohexane.
Scientific Research Applications
1-chloro-3,5-dicyclopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-chloro-3,5-dicyclopropylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the chlorine atom activates the benzene ring towards nucleophilic attack, facilitating the formation of new bonds. The cyclopropyl groups can influence the reactivity and stability of the compound by introducing steric and electronic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2,4-dicyclopropyl-benzene
- 1-Chloro-3,5-dimethyl-benzene
- 1-Bromo-3,5-dicyclopropyl-benzene
Uniqueness
1-chloro-3,5-dicyclopropylbenzene is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
1202644-28-7 |
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Molecular Formula |
C12H13Cl |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
1-chloro-3,5-dicyclopropylbenzene |
InChI |
InChI=1S/C12H13Cl/c13-12-6-10(8-1-2-8)5-11(7-12)9-3-4-9/h5-9H,1-4H2 |
InChI Key |
HCUGGJSBCAIJNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC(=C2)Cl)C3CC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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